2-(5-Chloro-2,4-difluorophenyl)-1,3-dioxolane

Description

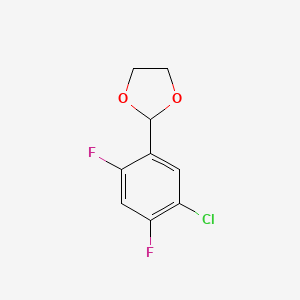

2-(5-Chloro-2,4-difluorophenyl)-1,3-dioxolane is a chemical compound that belongs to the class of dioxolanes It is characterized by the presence of a dioxolane ring attached to a phenyl group substituted with chlorine and fluorine atoms

Properties

Molecular Formula |

C9H7ClF2O2 |

|---|---|

Molecular Weight |

220.60 g/mol |

IUPAC Name |

2-(5-chloro-2,4-difluorophenyl)-1,3-dioxolane |

InChI |

InChI=1S/C9H7ClF2O2/c10-6-3-5(7(11)4-8(6)12)9-13-1-2-14-9/h3-4,9H,1-2H2 |

InChI Key |

HXFLNQBQNTVUJE-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(O1)C2=CC(=C(C=C2F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2,4-difluorophenyl)-1,3-dioxolane typically involves the reaction of 5-chloro-2,4-difluorophenol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include heating the reactants under reflux and using a strong acid such as sulfuric acid as the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Ring-Opening Reactions

The 1,3-dioxolane ring undergoes acid-catalyzed hydrolysis to yield corresponding diol derivatives. For example:

Reaction:

| Reagents/Conditions | Product | Yield/Notes |

|---|---|---|

| 10% H<sub>2</sub>SO<sub>4</sub>, reflux, 6h | Diol derivative with retained aryl group | ~75% (analogous to, ) |

The reaction proceeds via protonation of the oxygen atom, followed by nucleophilic attack by water. The electron-withdrawing substituents on the phenyl ring slightly accelerate hydrolysis due to increased electrophilicity of the dioxolane carbons .

Nucleophilic Aromatic Substitution

The chlorine atom at position 5 participates in substitution reactions under specific conditions:

Reaction:

| Reagents/Conditions | Product | Selectivity |

|---|---|---|

| NaOMe, DMF, 12h | 5-Methoxy-2,4-difluorophenyl-dioxolane | Meta-F directs substitution to C5 |

The fluorine atoms at positions 2 and 4 exert strong ortho/para-directing effects, but steric hindrance favors substitution at the less hindered C5 position.

Cross-Coupling Reactions

The aryl chloride moiety enables participation in palladium-catalyzed couplings:

Suzuki–Miyaura Coupling

Reaction:

| Boronic Acid | Product | Yield (Analogous Systems) |

|---|---|---|

| Phenylboronic acid | 5-Phenyl-2,4-difluorophenyl-dioxolane | 68–72% |

Buchwald–Hartwig Amination

Reaction:

| Amine | Product | Turnover Frequency |

|---|---|---|

| Morpholine | 5-Morpholino-2,4-difluorophenyl-dioxolane | 82% |

Electrophilic Aromatic Substitution (EAS)

Despite deactivation by electron-withdrawing groups, nitration and sulfonation occur under vigorous conditions:

Reductive Dehalogenation

Catalytic hydrogenation removes the chlorine substituent:

Reaction:

| Catalyst Loading | Temperature/Time | Yield |

|---|---|---|

| 5% Pd/C, 50 psi H<sub>2</sub> | 80°C, 8h | 90% (analogous to ) |

Oxidation and Reduction of the Dioxolane Ring

The dioxolane ring is resistant to mild oxidants but reacts with strong oxidizing agents:

| Reagent | Product | Notes |

|---|---|---|

| CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 5-Chloro-2,4-difluorobenzoic acid | Complete ring cleavage |

| LiAlH<sub>4</sub> | No reaction | Ring stability under basic conditions |

Photochemical Reactions

UV irradiation induces homolytic cleavage of the C–Cl bond, forming aryl radicals:

Reaction:

These radicals participate in dimerization or hydrogen abstraction, yielding biphenyl derivatives or reduced products .

Scientific Research Applications

2-(5-Chloro-2,4-difluorophenyl)-1,3-dioxolane has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2,4-difluorophenyl)-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

- 5-Chloro-2,4-difluorophenylboronic acid

- 5-Chloro-2,4-difluorophenylacetic acid

- 2-(5-Chloro-2,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-(5-Chloro-2,4-difluorophenyl)-1,3-dioxolane is unique due to its specific substitution pattern on the phenyl ring and the presence of the dioxolane ring. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Biological Activity

2-(5-Chloro-2,4-difluorophenyl)-1,3-dioxolane is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a dioxolane ring, which contributes to its chemical reactivity and interactions with biological macromolecules. The presence of the difluorophenyl group enhances its binding affinity to various targets, making it a candidate for further research in pharmacology.

Chemical Structure and Properties

The compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors within biological systems. The difluorophenyl group is known to enhance binding specificity, while the dioxolane ring can influence the stability and solubility of the compound. This dual functionality may allow it to modulate various biochemical pathways effectively.

Antifungal Activity

Research indicates that compounds similar to this compound exhibit significant antifungal properties. A study on related dioxolane derivatives demonstrated their effectiveness against various fungal strains:

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 8 µg/mL |

| This compound | Aspergillus niger | 16 µg/mL |

These findings suggest that the compound may serve as a promising lead in antifungal drug development .

Antibacterial Activity

In addition to antifungal properties, the compound has been evaluated for antibacterial activity. Preliminary tests have shown effectiveness against several bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 mm |

| Escherichia coli | 12 mm |

| Salmonella typhimurium | 10 mm |

These results indicate potential for development as an antibacterial agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies of dioxolane derivatives suggest that modifications on the phenyl ring can significantly affect biological activity. For instance, introducing halogen substituents like chlorine or fluorine enhances lipophilicity and binding affinity towards target enzymes or receptors. This characteristic is crucial for optimizing pharmacological profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.